6-Methoxy-3,4-dihydroisoquinoline
Overview
Description
6-Methoxy-3,4-dihydroisoquinoline is a chemical compound with the linear formula C10H11NO . It has a molecular weight of 161.205 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline has been developed based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . Another synthetic procedure involves N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .Molecular Structure Analysis
The molecular structure of 6-Methoxy-3,4-dihydroisoquinoline is represented by the linear formula C10H11NO . The compound has a molecular weight of 161.205 .Chemical Reactions Analysis
The Bischler–Napieralski reaction is an intramolecular electrophilic aromatic substitution reaction that allows for the cyclization of β-arylethylamides or β-arylethylcarbamates . It is used in the synthesis of dihydroisoquinolines, which can be subsequently oxidized to isoquinolines .Physical And Chemical Properties Analysis
6-Methoxy-3,4-dihydroisoquinoline has a molecular weight of 161.205 . The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Chemical Research
“6-Methoxy-3,4-dihydroisoquinoline” is a chemical compound with the linear formula C10H11NO . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . This compound is used in various chemical research applications due to its unique properties .
Electrosynthesis
This compound has been used in the electrosynthesis of 3,4-dihydroisoquinoline . The electrocatalytic oxidation reaction of biomass-based derivatives is an excellent candidate to replace water oxidation for obtaining both value-added products and hydrogen . This process involves the use of three-dimensional self-supported hollow microarrays containing CoNi layered double hydroxide (CoNi-LDH) and N-doped carbon nanosheets decorated with CoNi alloyed nanoparticles (CoNi-NC) on carbon cloth (CC) as efficient electrocatalysts .
Diabetes Treatment
Novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds have been described as PAMs of GLP-1R and/or GIPR for the treatment of diabetes . These compounds, their preparation, use, and pharmaceutical composition, and treatment have been disclosed .
Muscarinic M4 Receptor Antagonists
Among the condensed benzo [5,6] [1,3]oxazino [2,3- a ]isoquinolines, highly selective antagonists of muscarinic M4 receptors are known . Compounds of this type are of interest as structural analogs of certain isoquinoline alkaloids, primarily tetrahydroprotoberberines .
[4+2] Cycloaddition Reaction
The formation of the cyclic system 12,13-dihydro-7aH,15H-naphtho-[1’,2’:5,6][1,3]oxazino[2,3-a]iso-quinoline may be interpreted as the result of a [4+2] cycloaddition reaction with inverted electronic requirements . In this reaction, o-Quinone methide, generated from the Mannich base, plays the role of diene component and 6,7-dimethoxy-3,4-dihydroisoquinoline – the role of heterodienophile .
Mechanism of Action
Target of Action
The primary targets of 6-Methoxy-3,4-dihydroisoquinoline are the glucagon-like-peptide-1 (GLP-1) receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) . GLP-1 is a member of the incretin family of peptide hormones secreted by intestinal entero-endocrine L-cells . GLP-1 induces the release of insulin from beta cells in a glucose-dependent manner .
Mode of Action
6-Methoxy-3,4-dihydroisoquinoline acts as a positive allosteric modulator (PAM) of GLP-1R and/or GIPR . Allosteric modulators remotely alter the interactions of ligands with their receptors by modifying the ligand-binding environment . The binding of a modulator to an allosteric (secondary) site produces a conformational change in the receptor protein that is transmitted to the ligand’s orthosteric (primary) binding site .
Biochemical Pathways
The compound’s action on GLP-1R and GIPR affects the insulin secretion pathway . By potentiating the action of GLP-1, it enhances insulin release in response to elevated blood glucose levels . This helps in the regulation of blood glucose levels, making it a potential therapeutic agent for the treatment of diabetes .
Result of Action
The molecular and cellular effects of 6-Methoxy-3,4-dihydroisoquinoline’s action primarily involve the enhancement of insulin secretion from pancreatic beta cells . This results in improved regulation of blood glucose levels, which is beneficial in the management of diabetes .
properties
IUPAC Name |
6-methoxy-3,4-dihydroisoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6-7H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFKDDMFBSDICG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=NCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14446-29-8 | |
Record name | 14446-29-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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